Amino-PEG12-alcohol chemical properties
Amino-PEG12-alcohol chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Amino-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, reactivity, and common experimental applications of Amino-PEG12-alcohol, a versatile heterobifunctional linker. The information is intended to support professionals in the fields of bioconjugation, drug delivery, and materials science.
Amino-PEG12-alcohol is a polyethylene glycol (PEG) derivative that features a primary amine (-NH2) group on one end and a hydroxyl (-OH) group on the other, separated by a 12-unit ethylene glycol chain.[1][2] This structure provides a flexible, hydrophilic spacer that is valuable in numerous biological applications.[3][4] The dual functionalities allow for sequential and specific chemical modifications.[1]
Data Presentation: Physical and Chemical Characteristics
The fundamental properties of Amino-PEG12-alcohol are summarized below.
| Property | Value | References |
| Chemical Formula | C24H51NO12 | |
| Molecular Weight | 545.67 g/mol | |
| CAS Number | 933789-97-0, 1345681-71-1 | |
| Appearance | Solid or viscous liquid | |
| Purity | ≥95% - 98% | |
| IUPAC Name | 35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol |
Data Presentation: Solubility
The hydrophilic PEG spacer enhances the molecule's solubility in aqueous solutions and a variety of organic solvents.
| Solvent | Solubility | References |
| Water | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble |
Data Presentation: Stability and Storage
Proper handling and storage are critical to maintain the reactivity and integrity of the compound.
| Condition | Recommendation | References |
| Long-term Storage | -20°C | |
| Short-term Storage | 0 - 4°C (days to weeks) | |
| Shelf Life | >2 years (if stored properly) | |
| Handling | Keep in a dry, dark environment. Use anhydrous solvents for reactions. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Reactivity and Applications
The utility of Amino-PEG12-alcohol stems from its bifunctional nature.
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Primary Amine (-NH2) Group : This group is nucleophilic and readily reacts with electrophiles. It is commonly used for conjugation to molecules containing carboxylic acids (often activated as N-hydroxysuccinimide [NHS] esters), aldehydes, and ketones. This reaction forms stable amide bonds.
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Hydroxyl (-OH) Group : The terminal alcohol provides a secondary site for further derivatization or can be replaced with other functional groups.
This dual reactivity makes it a valuable linker in several advanced applications:
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Bioconjugation : Used to link biomolecules together, such as in the development of antibody-drug conjugates (ADCs).
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Drug Delivery : The PEG chain enhances the solubility and circulation time of conjugated drugs and can reduce immunogenicity. It is a key component in creating PEGylated nanoparticles for targeted therapy.
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PROTACs Synthesis : Serves as a PEG-based linker for creating Proteolysis Targeting Chimeras (PROTACs).
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Surface Modification : Modifies the surface of materials and nanoparticles to improve biocompatibility and reduce non-specific protein binding.
Experimental Protocols
Below is a standard protocol for the conjugation of a protein (or other amine-containing molecule) to a carboxylated surface or molecule using Amino-PEG12-alcohol as a linker, which first involves activating the hydroxyl end and then reacting the amine end. A more common and direct use, however, is reacting the amine group. The protocol below details the conjugation of the amine group of Amino-PEG12-alcohol to a carboxylic acid via EDC/NHS chemistry.
Protocol: Conjugation of a Carboxylic Acid to Amino-PEG12-alcohol via EDC/NHS Chemistry
Objective: To covalently link a molecule containing a carboxylic acid (-COOH) to the primary amine of Amino-PEG12-alcohol, forming a stable amide bond.
Materials:
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Molecule with a terminal carboxylic acid (Molecule-COOH)
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Amino-PEG12-alcohol
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 7.0-8.0. Avoid amine-containing buffers like Tris.
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Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Quenching solution (e.g., 1M Tris-HCl, pH 8.0 or hydroxylamine)
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Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
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Preparation of Reagents :
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Allow the vial of Amino-PEG12-alcohol to equilibrate to room temperature before opening to prevent moisture condensation.
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Dissolve the Molecule-COOH in a minimal amount of DMF or DMSO before diluting it into the aqueous reaction buffer. The final concentration of the organic solvent should not exceed 10%.
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Dissolve Amino-PEG12-alcohol in the reaction buffer.
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Activation of Carboxylic Acid :
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To the solution of Molecule-COOH, add a 1.5 to 5-fold molar excess of both EDC and NHS.
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Incubate the mixture for 15-30 minutes at room temperature to generate the reactive NHS ester intermediate.
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Conjugation Reaction :
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Immediately add the activated Molecule-COOH solution to the Amino-PEG12-alcohol solution. A 10- to 20-fold molar excess of the activated molecule relative to the PEG linker is often used to ensure efficient labeling.
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Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice. Reaction progress can be monitored by techniques like TLC or LC-MS.
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Quenching the Reaction :
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Add the quenching solution to the reaction mixture to hydrolyze any unreacted NHS esters and stop the reaction.
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Purification of the Conjugate :
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Remove unreacted reagents and byproducts using dialysis or size-exclusion chromatography.
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Characterization and Storage :
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Confirm the successful conjugation using analytical techniques such as MALDI-TOF mass spectrometry or HPLC.
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Store the final purified conjugate under conditions optimal for the specific molecule, typically at 4°C for short-term or -20°C/-80°C for long-term storage.
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Mandatory Visualizations
The following diagrams illustrate the structure, experimental workflow, and logical applications of Amino-PEG12-alcohol.
Caption: Chemical Structure of Amino-PEG12-alcohol.
Caption: Workflow for EDC/NHS-mediated conjugation.
Caption: Applications derived from the bifunctional nature of the linker.
